molecular formula C25H25N3O4S2 B2689390 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 451468-34-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2689390
CAS No.: 451468-34-1
M. Wt: 495.61
InChI Key: JHBWELJWABJOAW-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core modified with a benzyl group at position 3 and a sulfanyl-linked acetamide moiety substituted with a 3,4-dimethoxyphenethyl group. This structure combines a planar aromatic system (thienopyrimidine) with flexible alkyl and aryl substituents, making it a candidate for diverse biological interactions. The compound’s design leverages the thienopyrimidine scaffold’s known role in kinase inhibition and receptor modulation, while the dimethoxyphenethyl group may enhance solubility and target binding through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-31-20-9-8-17(14-21(20)32-2)10-12-26-22(29)16-34-25-27-19-11-13-33-23(19)24(30)28(25)15-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWELJWABJOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyrimidine core.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using a thiol reagent.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 2-(3,4-dimethoxyphenyl)ethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and dimethoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit enzymes critical for DNA synthesis and repair in cancer cells, such as thymidylate synthase and dihydrofolate reductase.
  • Cell Proliferation Inhibition : Studies demonstrate that similar compounds effectively reduce cell proliferation in various cancer cell lines. For instance:
CompoundCell LineIC50 (µM)
Thienopyrimidine DerivativeMCF7 (Breast Cancer)0.46
Thienopyrimidine DerivativeNCI-H460 (Lung Cancer)0.39

These findings highlight the potential of this compound as a therapeutic agent against multiple types of cancer.

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds can exhibit potent activity against various bacterial strains:

  • Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to interact with bacterial enzymes or disrupt cell wall synthesis.

For example, certain derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Case Studies

Several studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Study : A study published in Medicinal Chemistry demonstrated that a derivative similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide inhibited cell growth in MCF7 and NCI-H460 cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Study : Another research article highlighted that specific derivatives exhibited antibacterial activity superior to traditional antibiotics like trimethoprim against E. coli and other pathogens .

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Thienopyrimidine Derivatives

Compound Name / ID Core Structure R1 (Thienopyrimidine Substituent) R2 (Acetamide Substituent) Key Structural Differences
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Benzyl 2-(3,4-Dimethoxyphenyl)ethyl Reference compound for comparison
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-Benzyl 3-Methoxyphenyl Single methoxy vs. dimethoxy; shorter alkyl chain
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide Pyrido-thieno[3,2-d]pyrimidin-4-one 3-Butyl 2-Chloro-4-methylphenyl Pyrido fusion; chloro substituent
N-(4-Methylphenyl)-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Tetrahydrotriazolo-pyrimidine N/A 4-Methylphenyl Saturated triazolo-pyrimidine core

Key Observations :

  • Pyrido-fused analogs (e.g., ) exhibit extended conjugation but reduced flexibility, which may alter binding kinetics.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Predicted pKa Key Substituent Effects
Target Compound C25H25N3O4S2 495.61 ~1.40 ~12.5 Dimethoxy groups increase polarity
Compound from C22H19N3O3S2 437.53 1.35 12.77 Single methoxy reduces polarity vs. target
Compound from C23H22ClN3O2S2 508.07 ~1.45 ~10.9 (Cl effect) Chloro substituent lowers pKa, enhances lipophilicity

Key Observations :

  • The target compound’s dimethoxy groups increase molar mass and polarity compared to , likely improving aqueous solubility.

Key Observations :

  • The synthesis of analogs often involves thiol-alkylation (e.g., ) or coupling of chloroacetamide derivatives (e.g., ), indicating scalable routes for the target compound.

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide represents a novel class of thieno[3,2-d]pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of approximately 451.56 g/mol. The structure features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a dimethoxyphenyl acetamide substituent. This unique configuration contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}
Molecular Weight451.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Inhibition of Kinase Activity : Molecular docking studies have demonstrated that the compound can effectively bind to key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .
  • Induction of Apoptosis : In vitro studies have suggested that treatment with this compound leads to increased apoptosis in cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer) .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Preliminary results indicate that it has IC50 values comparable to established anti-inflammatory drugs.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of kinase activity; Induction of apoptosis
AntimicrobialDisruption of cell wall synthesis; Metabolic interference
Anti-inflammatoryCOX enzyme inhibition

Case Study 1: Anticancer Efficacy

A study conducted by researchers at Trakya University utilized the MTT assay to evaluate the cytotoxic effects of the compound on HT29 and DU145 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating its potential as an antimicrobial agent.

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